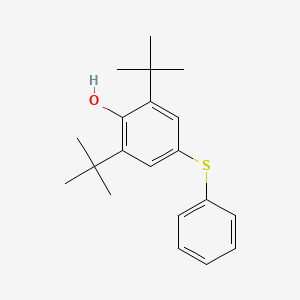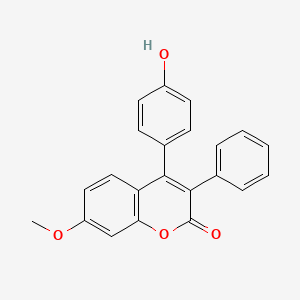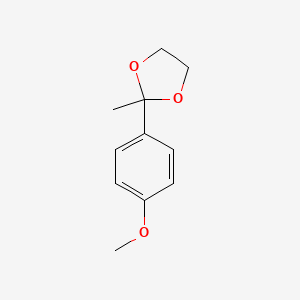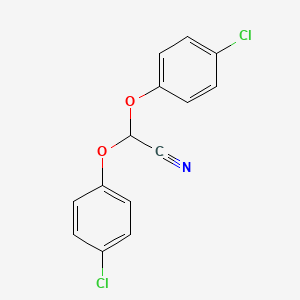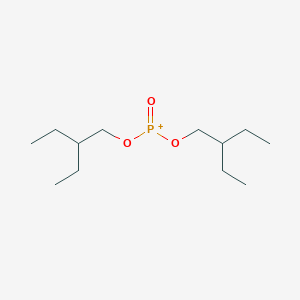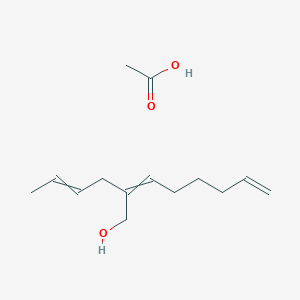
Acetic acid;2-but-2-enylocta-2,7-dien-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;2-but-2-enylocta-2,7-dien-1-ol is an organic compound with a complex structure that includes both acetic acid and alcohol functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-but-2-enylocta-2,7-dien-1-ol typically involves multi-step reactions starting from readily available materials. One common method involves the use of propargyl alcohol and paraformaldehyde in the presence of copper(I) iodide and diisopropylamine. The reaction mixture is heated to reflux for 24 hours, followed by cooling and extraction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;2-but-2-enylocta-2,7-dien-1-ol undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxyl group can be substituted with halogens using reagents like phosphorus tribromide (PBr3) or thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate (K2Cr2O7) or potassium permanganate (KMnO4) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Phosphorus tribromide (PBr3) or thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated compounds.
Wissenschaftliche Forschungsanwendungen
Acetic acid;2-but-2-enylocta-2,7-dien-1-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of acetic acid;2-but-2-enylocta-2,7-dien-1-ol involves its interaction with various molecular targets and pathways. The compound can undergo nucleophilic acyl substitution reactions, where the carbonyl oxygen is protonated, increasing its electrophilicity. This allows nucleophiles to attack, leading to the formation of tetrahedral intermediates and subsequent product formation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic acid: A simpler carboxylic acid with similar acidic properties.
2-buten-1-ol: An alcohol with a similar structure but lacking the acetic acid moiety.
Octa-2,7-dien-1-ol: An alcohol with a similar carbon chain but different functional groups.
Uniqueness
Acetic acid;2-but-2-enylocta-2,7-dien-1-ol is unique due to its combination of acetic acid and alcohol functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows it to participate in a wide range of chemical reactions, making it a versatile compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
34057-65-3 |
|---|---|
Molekularformel |
C14H24O3 |
Molekulargewicht |
240.34 g/mol |
IUPAC-Name |
acetic acid;2-but-2-enylocta-2,7-dien-1-ol |
InChI |
InChI=1S/C12H20O.C2H4O2/c1-3-5-7-8-10-12(11-13)9-6-4-2;1-2(3)4/h3-4,6,10,13H,1,5,7-9,11H2,2H3;1H3,(H,3,4) |
InChI-Schlüssel |
CAEAJRGSCXOZGV-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CCC(=CCCCC=C)CO.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


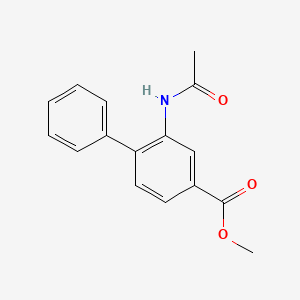
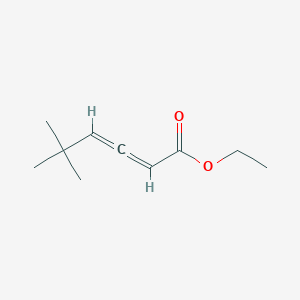
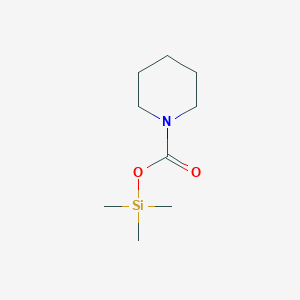
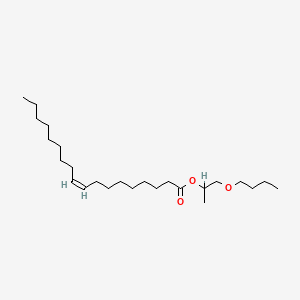
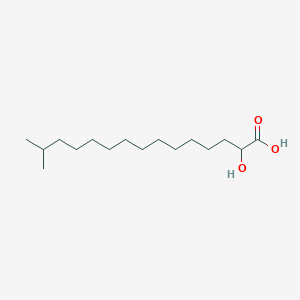
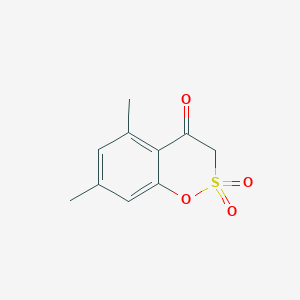
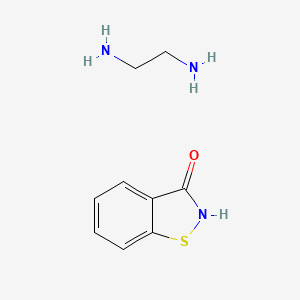
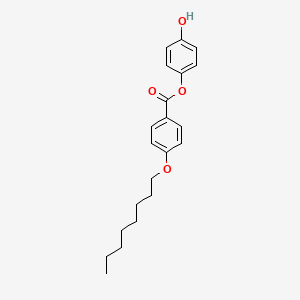
![Ethanol, 2,2'-[(3-methylphenyl)imino]bis-, dibenzoate (ester)](/img/structure/B14680123.png)
